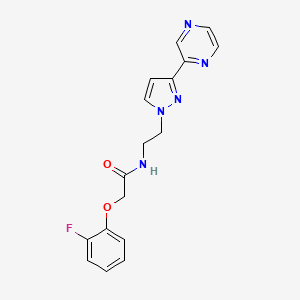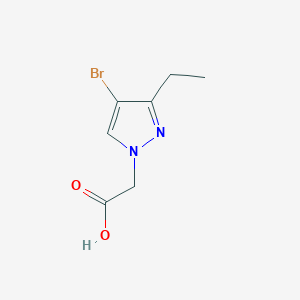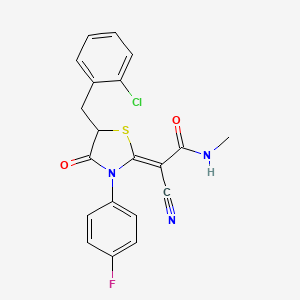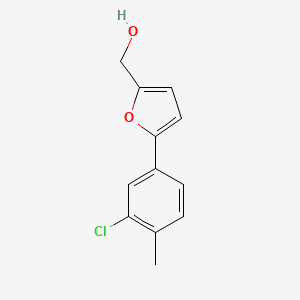![molecular formula C18H15F2N3O2 B3007966 N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1115871-38-9](/img/structure/B3007966.png)
N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-difluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C18H15F2N3O2 and its molecular weight is 343.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Synthesis and Biological Activity
The compound, while not directly mentioned, is structurally related to various heterocyclic synthesis efforts involving thiophene-2-carboxamide derivatives. Research has explored the synthesis of new antibiotic and antibacterial drugs using thiophene-2-carboxamide derivatives. These compounds exhibit significant potential as antibiotics against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of biological activity (G. Ahmed, 2007).
Anticonvulsant Properties and Hydrogen Bonding
Studies on anticonvulsant enaminones, which share functional groups with the specified compound, have demonstrated the importance of hydrogen bonding in their activity. These compounds show potential for developing new anticonvulsant medications, with detailed analysis of their crystal structures providing insights into their interactions and mechanisms of action (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).
Larvicidal Properties
Cyclopropylcarboxamide derivatives related to permethrin have been synthesized and evaluated for their larvicidal properties against mosquito larvae. This research indicates the potential for developing new compounds with enhanced larvicidal activity, contributing to the control of mosquito-borne diseases (W. Taylor, T. Hall, D. Vedres, 1998).
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives have shown significant antibacterial and antifungal activities. The structural analysis of these compounds, including their molecular conformation and lack of significant intermolecular interactions, suggests a mechanism of action that could be harnessed for developing new antimicrobial agents (Vasu, K. Nirmala, A. R. Choudhury, S. Mohan, J. Saravanan, T. Narasimhamurthy, 2003).
Organocatalyzed Synthesis
Research into organocatalyzed aqueous conditions for synthesizing thiophene derivatives highlights innovative approaches to chemical synthesis. These methods allow for efficient, environmentally friendly synthesis of thiophene derivatives, including carboxamide variants, opening new avenues for drug development and other applications (M. S. Abaee, Somaye Cheraghi, 2013).
Antiproliferative Activity
Compounds structurally related to N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide have been investigated for their antiproliferative activity against cancer cell lines. Such research is crucial for discovering new therapeutic agents capable of inhibiting the growth of cancer cells (J. Lu, J. Zhao, Ming Sun, X. Ji, Pei Huang, H. Ge, 2021).
特性
IUPAC Name |
N-(2,5-difluorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c1-2-16-21-14-6-4-3-5-12(14)18(23-16)25-10-17(24)22-15-9-11(19)7-8-13(15)20/h3-9H,2,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAQYCZBYHBBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007886.png)
![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)
![tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate](/img/structure/B3007889.png)
![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)
![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)
![(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide](/img/structure/B3007896.png)


![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3007901.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide](/img/structure/B3007903.png)
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B3007904.png)


